molecular formula C19H16N2O4 B3495480 METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE

METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE

Cat. No.: B3495480
M. Wt: 336.3 g/mol
InChI Key: WUGWWBSPWDUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound with a unique structure that combines an oxazole ring with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the reaction of 4-methylphenylzinc halide with a sulfonic derivative of benzoic acid . This reaction is carried out under controlled conditions, often in the presence of a palladium catalyst to facilitate the coupling reaction. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets. The oxazole ring and benzoate ester moieties allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl benzoate
  • 4-Methoxyphenyl benzoate
  • Ethyl benzoate

Uniqueness

METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring is particularly noteworthy for its role in enhancing the compound’s stability and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-7-9-13(10-8-12)17-11-16(21-25-17)18(22)20-15-6-4-3-5-14(15)19(23)24-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWWBSPWDUPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.